molecular formula C26H38O9S B2986102 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-YL 4-methylbenzenesulfonate CAS No. 129086-11-9

1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-YL 4-methylbenzenesulfonate

Cat. No.: B2986102
CAS No.: 129086-11-9
M. Wt: 526.64
InChI Key: ISGUVDRQXACIEJ-UHFFFAOYSA-N
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Description

“1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-YL 4-methylbenzenesulfonate” is a PEG linker with an acid labile, benzyl protecting group . It is a derivative of 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol .


Molecular Structure Analysis

The molecular formula of this compound is C26H38O9S . It has an average mass of 450.544 Da and a monoisotopic mass of 450.192352 Da .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been utilized as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl and heteroaryl bromides, indicating its potential in forming carbon-nitrogen bonds, which are crucial in pharmaceutical and material science applications (Anbarasan, Neumann, & Beller, 2011).

Nonlinear Optical Materials

Derivatives like 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST) have shown significant potential in the field of nonlinear optics (NLO), particularly in second-harmonic generation (SHG), a process important for laser technology and telecommunications (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

Antimicrobial Activity

N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have shown potent antibacterial properties against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Abbasi et al., 2015).

Cancer Therapeutics

Compounds like 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been identified as inhibitors of the HIF-1 pathway, demonstrating potential as anti-cancer agents through the inhibition of tumor growth pathways (Mun et al., 2012).

Catalysis and Synthesis

The use of benzenesulfonamide derivatives in catalytic processes, such as the carbonylation of nitrobenzene to methyl N-phenylcarbamate, highlights their role in facilitating chemical reactions, which is crucial for synthesizing a wide range of organic compounds (Santi, Romano, Panella, & Santini, 1997).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P302+P352) .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9S/c1-24-7-9-26(10-8-24)36(27,28)35-22-21-33-18-17-31-14-13-29-11-12-30-15-16-32-19-20-34-23-25-5-3-2-4-6-25/h2-10H,11-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGUVDRQXACIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of the product of step (a) (1 g) in dichloromethane (20 ml), p-toluenesulfonyl chloride (0.66 g) and triethylamine (0.5 ml) were added and the reaction was stirred at 20° C. for 24 hours. The reaction mixture was diluted with dichloromethane (100 ml) and washed with water (100 ml), brine (100 ml), dried and the solvent removed in vacuo. Purification by column chromatography on silica gel (Biotage) eluting with 10% ethyl acetate in cyclohexane gave the title compound (1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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